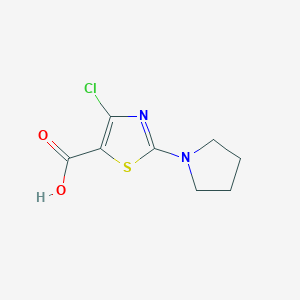

4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid

Description

4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative featuring a chlorine atom at position 4, a pyrrolidine ring at position 2, and a carboxylic acid group at position 5. The chlorine atom enhances electrophilicity, while the pyrrolidine group contributes steric bulk and moderate lipophilicity. The carboxylic acid moiety increases polarity, influencing solubility and hydrogen-bonding interactions .

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-6-5(7(12)13)14-8(10-6)11-3-1-2-4-11/h1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRIYDOSYHXLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211296-57-9 | |

| Record name | 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where pyrrolidine reacts with the thiazole intermediate.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the thiazole ring, potentially reducing the double bonds within the ring structure.

Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under mild conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid serves as a vital building block in the synthesis of various pharmaceutical compounds. Its thiazole core is known for exhibiting diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antibacterial properties. For example, studies have demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.1 |

| Klebsiella pneumoniae | 16.5 |

These findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal its capacity to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for a variety of chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.

- Reduction : The chloro group can be reduced to yield derivatives without chlorine.

- Substitution : The chloro group can be replaced with other nucleophiles.

Material Science

This compound is also explored in material science for developing new materials with specific properties such as conductivity or fluorescence. Its unique structure allows it to be integrated into polymer matrices or used as a precursor for novel materials.

Study on Antitumor Activity

A significant study evaluated the effects of thiazole derivatives on K562 xenograft models of chronic myelogenous leukemia (CML). The results indicated complete tumor regression in treated groups with minimal toxicity observed, highlighting the compound's potential as an anticancer agent.

Antibacterial Efficacy Study

Another investigation focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains. The study underscored the potential of these compounds as alternatives to traditional antibiotics due to their potent activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in π-π stacking interactions, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : Aldehyde derivatives (e.g., IIIa in ) are synthesized via condensation reactions, suggesting that oxidation could yield the carboxylic acid .

- Solubility vs. Bioavailability : The carboxylic acid group improves aqueous solubility but may reduce membrane permeability compared to aldehyde or ester analogs.

- Electrophilic Reactivity : The chlorine atom at position 4 facilitates reactions such as Suzuki coupling or nucleophilic aromatic substitution, enabling diversification of the thiazole scaffold .

Biological Activity

4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid (CAS Number: 175543-06-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C8H9ClN2O2S

- Molecular Weight : 216.68 g/mol

- IUPAC Name : this compound

- SMILES Notation : ClC1=C(SC(=N1)N1CCCC1)C=O

Antimicrobial Activity

Recent studies have indicated that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Thiazole Derivative A | S. aureus | 0.0039 |

| Thiazole Derivative B | E. coli | 0.025 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Research has demonstrated that thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are key enzymes involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests that thiazole compounds may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for further research in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study conducted on a series of thiazole derivatives, including this compound, it was found that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Cell Models

A cell-based assay was performed to evaluate the neuroprotective effects of the compound against oxidative stress-induced damage. The results showed that treatment with the thiazole derivative significantly reduced cell death and oxidative markers compared to untreated controls, highlighting its potential in neuroprotection .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

Cyclization : Reacting thiourea derivatives with α-haloketones to form the thiazole ring .

Halogenation : Introducing the chloro substituent using N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF solvent, 0–5°C) .

Pyrrolidine Substitution : Coupling the thiazole intermediate with pyrrolidine via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in acetonitrile .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to electronegative groups (e.g., chlorine, thiazole sulfur). For example, the carboxylic acid proton appears as a broad peak near δ 12–14 ppm .

- FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₈ClN₃O₂S: calc. 254.0164) .

Advanced Research Questions

Q. How can reaction yields be improved during pyrrolidine substitution?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .

- Catalysis : Add catalytic iodide (KI) to enhance leaving-group displacement .

- Temperature Control : Conduct reactions at 60–80°C to balance kinetics and by-product formation .

- Data-Driven Example : A 2022 study achieved 85% yield by using DMF/KI at 70°C, compared to 60% yield in acetonitrile alone .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- SAR Analysis : Compare analogues (e.g., replacing pyrrolidine with piperidine) to isolate the impact of substituents on activity .

- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .

Q. How are computational methods applied to predict reactivity or binding modes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrophilic aromatic substitution sites .

- Molecular Docking : Use AutoDock Vina to predict binding to targets like COX-2 (PDB ID 5KIR). The carboxylic acid moiety often forms hydrogen bonds with Arg120 .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.